molecular formula C14H9FN2OS B2726306 N-(3-fluorophenyl)benzo[d]thiazole-6-carboxamide CAS No. 681168-90-1

N-(3-fluorophenyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2726306
CAS RN: 681168-90-1
M. Wt: 272.3
InChI Key: CJCANTYTSYHSEF-UHFFFAOYSA-N
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Description

“N-(3-fluorophenyl)benzo[d]thiazole-6-carboxamide” is a derivative of benzothiazole . Benzothiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It has been used in the development of various drugs and biologically active agents .


Synthesis Analysis

Benzothiazole-6-carboxylic acid, a benzothiazole derivative, may be used in the synthesis of "N-(3-fluorophenyl)benzo[d]thiazole-6-carboxamide" . The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The thiazole ring in benzothiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Biological Activities

  • A study describes the synthesis of novel derivatives containing N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides, which exhibited anticancer activity against A-549 and Du-145 cancer cell lines. The compounds with electron-donating groups showed higher anticancer activity compared to those with electron-withdrawing groups, indicating the structural influence on biological activity (Gaikwad et al., 2019).

Sensing Applications

  • Research on benzothiazole-based aggregation-induced emission luminogens (AIEgens) has demonstrated their potential for highly sensitive physiological pH sensing. These compounds exhibit multifluorescence emissions in different states, making them suitable for detecting pH fluctuations in biosamples and neutral water samples (Li et al., 2018).

Chemical Sensing and Fluorescence

  • Another study focused on a thioamide derivative of 8-hydroxyquinoline-benzothiazole, demonstrating highly selective Hg2+-induced fluorescence enhancing properties. This selectivity and sensitivity toward Hg2+ ions highlight the potential of such compounds in environmental monitoring and chemical sensing (Song et al., 2006).

Antitumor and Antiproliferative Properties

  • The synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has shown significant cytotoxicity in vitro against certain human breast cancer cell lines, illustrating the potential of fluorinated benzothiazoles in cancer therapy. The structural modifications, such as fluorination, significantly affect their biological activity, offering insights into the design of new anticancer agents (Hutchinson et al., 2001).

Mechanism of Action

While the specific mechanism of action for “N-(3-fluorophenyl)benzo[d]thiazole-6-carboxamide” is not mentioned in the search results, it’s worth noting that thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Future Directions

The potential of “N-(3-fluorophenyl)benzo[d]thiazole-6-carboxamide” to inhibit K1 capsule formation in uropathogenic Escherichia coli suggests a possible direction for future research . Further studies could explore its potential applications in the medical field.

properties

IUPAC Name

N-(3-fluorophenyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2OS/c15-10-2-1-3-11(7-10)17-14(18)9-4-5-12-13(6-9)19-8-16-12/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCANTYTSYHSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327216
Record name N-(3-fluorophenyl)-1,3-benzothiazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671309
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-fluorophenyl)-1,3-benzothiazole-6-carboxamide

CAS RN

681168-90-1
Record name N-(3-fluorophenyl)-1,3-benzothiazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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